molecular formula C19H14F3N3O2S B284351 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide

Cat. No. B284351
M. Wt: 405.4 g/mol
InChI Key: WXFPSWCMDHOFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This leads to the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects
Studies have shown that 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and suppress tumor growth. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations is the need for further studies to determine the optimal dosage and administration route for maximum efficacy.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide. One direction is to investigate its potential use in combination with other drugs for enhanced efficacy and reduced toxicity. Another direction is to determine its potential use in the treatment of other diseases such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its dosage and administration route for clinical use.
Conclusion
In conclusion, 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has shown potential in various scientific research applications, particularly in the field of medicinal chemistry for the treatment of cancer and other diseases. Its high selectivity towards cancer cells and low toxicity make it a promising drug candidate, and further research is needed to determine its optimal use in clinical settings.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl bromide with 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl thiol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain a pure form of the compound.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been found to have potential in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of cancer and other diseases.

properties

Molecular Formula

C19H14F3N3O2S

Molecular Weight

405.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C19H14F3N3O2S/c20-19(21,22)16-10-13(15-6-3-9-27-15)23-18(24-16)28-11-17(26)25-8-7-12-4-1-2-5-14(12)25/h1-6,9-10H,7-8,11H2

InChI Key

WXFPSWCMDHOFTH-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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